molecular formula C17H17BrN2O3S B2870821 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942007-19-4

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2870821
CAS No.: 942007-19-4
M. Wt: 409.3
InChI Key: HBVZAKHARXPGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.

    Bromination: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the brominated tetrahydroquinoline and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted tetrahydroquinoline derivatives.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, or thiols.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The tetrahydroquinoline moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the halogen atom.

Uniqueness

2-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of both a bromine atom and a methanesulfonyl group, which can influence its reactivity and potential applications. The combination of these functional groups with the tetrahydroquinoline core provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-4-5-12-11-13(8-9-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVZAKHARXPGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.